![molecular formula C22H16Br2N2O6 B3828827 [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate](/img/structure/B3828827.png)
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Overview
Description
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes brominated phenyl groups and a piperazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate typically involves multiple steps:
Formation of the Brominated Phenyl Group: The initial step involves the bromination of phenyl groups using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Acetylation: The brominated phenyl group is then acetylated using acetic anhydride and a catalyst like pyridine.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a condensation reaction involving ethylenediamine and a diketone.
Final Coupling: The final step involves coupling the brominated, acetylated phenyl group with the piperazine ring under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups within the piperazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its brominated phenyl groups and piperazine ring are key features that interact with biological targets.
Medicine
The compound shows promise in medicinal chemistry for the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl groups and piperazine ring facilitate binding to these targets, leading to modulation of their activity. This can result in inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-[(E)-[(5E)-5-[(2-hydroxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
- [2-[(E)-[(5E)-5-[(2-acetyloxy-5-chlorophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-chlorophenyl] acetate
- [2-[(E)-[(5E)-5-[(2-acetyloxy-5-fluorophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-fluorophenyl] acetate
Uniqueness
The uniqueness of [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate lies in its dual brominated phenyl groups and the presence of an acetate moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds with different halogen substitutions or functional groups.
Properties
IUPAC Name |
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2O6/c1-11(27)31-19-5-3-15(23)7-13(19)9-17-21(29)26-18(22(30)25-17)10-14-8-16(24)4-6-20(14)32-12(2)28/h3-10H,1-2H3,(H,25,30)(H,26,29)/b17-9+,18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSZTESKYXHMMJ-BEQMOXJMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=CC3=C(C=CC(=C3)Br)OC(=O)C)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/NC(=O)/C(=C\C3=C(C=CC(=C3)Br)OC(=O)C)/NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


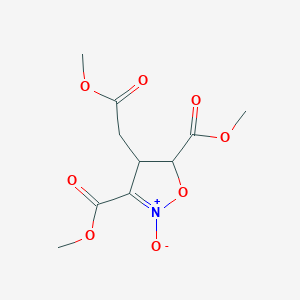
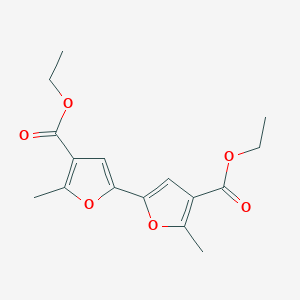
![(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B3828755.png)
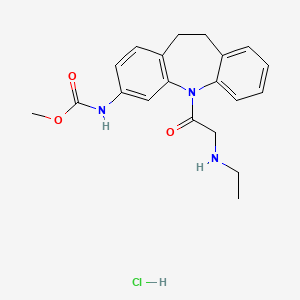
![2-chloroethyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B3828786.png)
![isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828790.png)

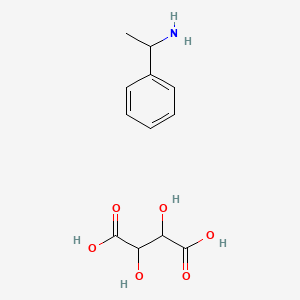
![(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione](/img/structure/B3828824.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B3828825.png)
![2-[6-(4-methoxyphenyl)-5-phenyl-5,6-dihydropyridazin-3-yl]-1H-indene-1,3(2H)-dione](/img/structure/B3828835.png)
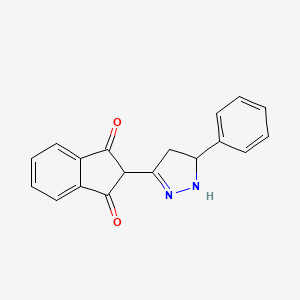
![4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid](/img/structure/B3828844.png)
![3-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid](/img/structure/B3828852.png)
